molecular formula C12H19N3O2S B8752593 N-(1-Benzylpiperidin-4-yl)sulfamide

N-(1-Benzylpiperidin-4-yl)sulfamide

Cat. No. B8752593
M. Wt: 269.37 g/mol
InChI Key: BWJLAMDWWYSFRJ-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

To a solution of 3.0 g of 4-amino-1-benzylpiperidine in dimethoxyethane (20 ml) was added 1.35 g of sulfamide. The resulting mixture was stirred at 100° C. for 10 minutes and then reacted at 130° C. for 1 hour. After distilling off the solvent under reduced pressure, 4.0 g of the title compound was obtained as a brown oily substance.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[S:15](N)([NH2:18])(=[O:17])=[O:16]>C(COC)OC>[CH2:8]([N:5]1[CH2:6][CH2:7][CH:2]([NH:1][S:15]([NH2:18])(=[O:17])=[O:16])[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
1.35 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 130° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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